molecular formula C26H21ClN4 B2737382 7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-54-2

7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2737382
CAS No.: 477231-54-2
M. Wt: 424.93
InChI Key: XHIGMTXXOWNWNE-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C26H21ClN4 and its molecular weight is 424.93. The purity is usually 95%.
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Biological Activity

7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • CAS Number : 890091-46-0
  • Molecular Formula : C18H12ClN3
  • Molecular Weight : 321.77 g/mol

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that derivatives of this compound exhibit various mechanisms of action, primarily through inhibition of specific kinases and modulation of inflammatory pathways:

  • NF-kB Inducing Kinase (NIK) Inhibition : A derivative of this compound has shown effective inhibition of NIK, which plays a crucial role in inflammatory responses. This inhibition leads to reduced secretion of interleukin 6 (IL-6), a cytokine involved in inflammation and immune response .
  • Antiparasitic Activity : The compound has been evaluated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Structure-based drug design has led to the identification of compounds with significant activity against this parasite .
  • Antitumor Activity : The compound has shown promise in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor β (PDGFR-β), both of which are critical in tumor angiogenesis and growth .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity TypeDescriptionReference
NIK InhibitionReduces IL-6 secretion in BEAS-2B cells
AntiparasiticEffective against Trypanosoma brucei
VEGFR-2 InhibitionAntitumor activity via inhibition of angiogenesis
PDGFR-β InhibitionPotential to reduce tumor size and vascularity

Case Studies

  • Inflammation and Autoimmune Disorders :
    A study demonstrated that the compound significantly reduced IL-6 levels in vitro, suggesting its potential use in treating autoimmune diseases characterized by elevated cytokine levels . This finding supports further investigation into its therapeutic applications in conditions like rheumatoid arthritis.
  • Cancer Therapeutics :
    In preclinical models, compounds based on the pyrrolo[2,3-d]pyrimidine scaffold exhibited potent antitumor effects by targeting VEGFR-2 and PDGFR-β. These studies highlight the potential for developing combination therapies that leverage both kinase inhibition and traditional chemotherapeutics .

Properties

IUPAC Name

7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4/c27-21-12-7-13-22(16-21)31-17-23(20-10-5-2-6-11-20)24-25(29-18-30-26(24)31)28-15-14-19-8-3-1-4-9-19/h1-13,16-18H,14-15H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIGMTXXOWNWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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